REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:9])[CH2:7][CH3:8])(=[O:4])[CH2:2][CH3:3].[CH:10]([CH:12]=[CH2:13])=[O:11].CC1C=C(C)C=C(C)N=1>S(=O)(=O)(O)O>[C:1]([O:5][CH:6]([O:9][C:10](=[O:11])[CH2:12][CH3:13])[CH:7]=[CH2:8])(=[O:4])[CH2:2][CH3:3]
|
Name
|
|
Quantity
|
345 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OC(CC)=O
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
catalyst
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
acrolein
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NC(=CC(=C1)C)C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for an additional 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture stirred at about 25° C. for about 17 hours
|
Duration
|
17 h
|
Type
|
DISTILLATION
|
Details
|
The reaction mixture was then distilled through a short column
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)OC(C=C)OC(CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 268 g | |
YIELD: CALCULATEDPERCENTYIELD | 57.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |